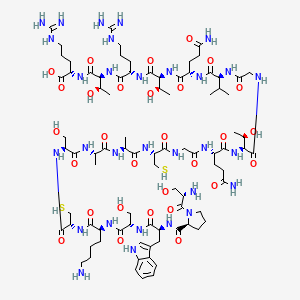![molecular formula C16H14NO4P B14748229 2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione CAS No. 4771-84-0](/img/structure/B14748229.png)
2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives. These derivatives are known for their significant biological and pharmaceutical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be carried out under various conditions, including the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole-1,3-dione core.
Substitution: The methoxy(phenyl)phosphoryl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways . The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole-1,3-dione derivatives, such as phthalimides and N-substituted isoindoline-1,3-diones .
Uniqueness
What sets 2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione apart is its methoxy(phenyl)phosphoryl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
4771-84-0 |
|---|---|
Molecular Formula |
C16H14NO4P |
Molecular Weight |
315.26 g/mol |
IUPAC Name |
2-[[methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H14NO4P/c1-21-22(20,12-7-3-2-4-8-12)11-17-15(18)13-9-5-6-10-14(13)16(17)19/h2-10H,11H2,1H3 |
InChI Key |
BXRYKYGZAYPUIK-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


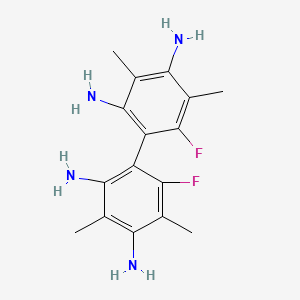
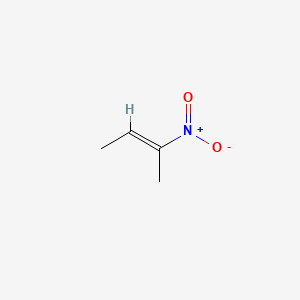
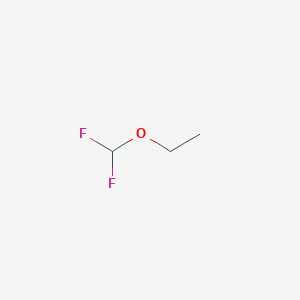
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
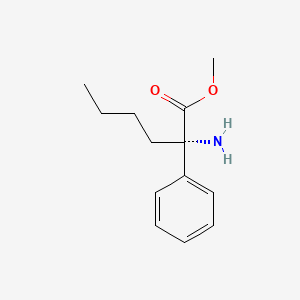
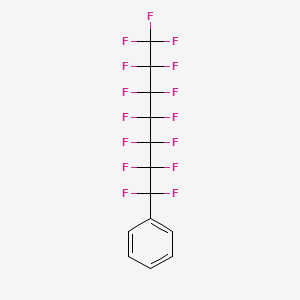
![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
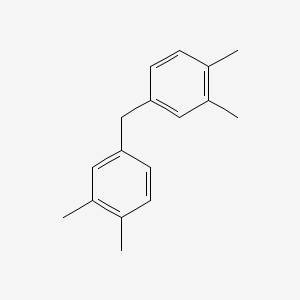
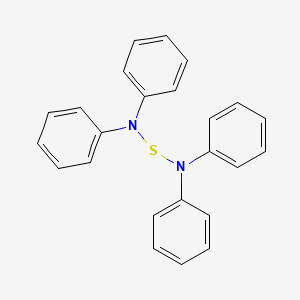

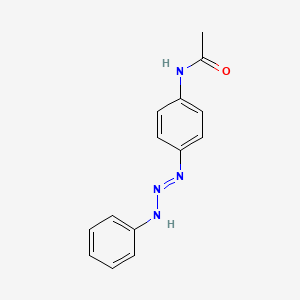

![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
